N,N-Dimethyl-N-pentylpentan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-pentylpentan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of a positively charged nitrogen atom bonded to three alkyl groups and one pentyl group, with an iodide ion as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-pentylpentan-1-aminium iodide typically involves the quaternization of N,N-dimethylpentanamine with an alkyl halide, such as pentyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
N,N-Dimethylpentanamine+Pentyl iodide→N,N-Dimethyl-N-pentylpentan-1-aminium iodide
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N-pentylpentan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as hydroxide, chloride, or bromide ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide or potassium chloride.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: The products depend on the specific redox reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-pentylpentan-1-aminium iodide has several applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its potential antimicrobial properties, as quaternary ammonium compounds are known for their disinfectant capabilities.
Medicine: Explored for use in drug delivery systems, where its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of surfactants and detergents, where its amphiphilic nature helps in emulsifying and cleaning applications.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-N-pentylpentan-1-aminium iodide exerts its effects is primarily through its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of cell membranes, disrupting their integrity and leading to cell lysis. This mechanism is particularly relevant in its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1-pentanamine: A precursor in the synthesis of N,N-Dimethyl-N-pentylpentan-1-aminium iodide.
N,N-Dimethyl-N-hexylhexan-1-aminium iodide: A similar quaternary ammonium compound with a longer alkyl chain.
N,N-Dimethyl-N-butylbutan-1-aminium iodide: A related compound with a shorter alkyl chain.
Uniqueness
This compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological membranes. This makes it particularly suitable for certain applications where other quaternary ammonium compounds may not be as effective.
Eigenschaften
CAS-Nummer |
832721-28-5 |
---|---|
Molekularformel |
C12H28IN |
Molekulargewicht |
313.26 g/mol |
IUPAC-Name |
dimethyl(dipentyl)azanium;iodide |
InChI |
InChI=1S/C12H28N.HI/c1-5-7-9-11-13(3,4)12-10-8-6-2;/h5-12H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OZMXTFRAPNKVGJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC[N+](C)(C)CCCCC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.